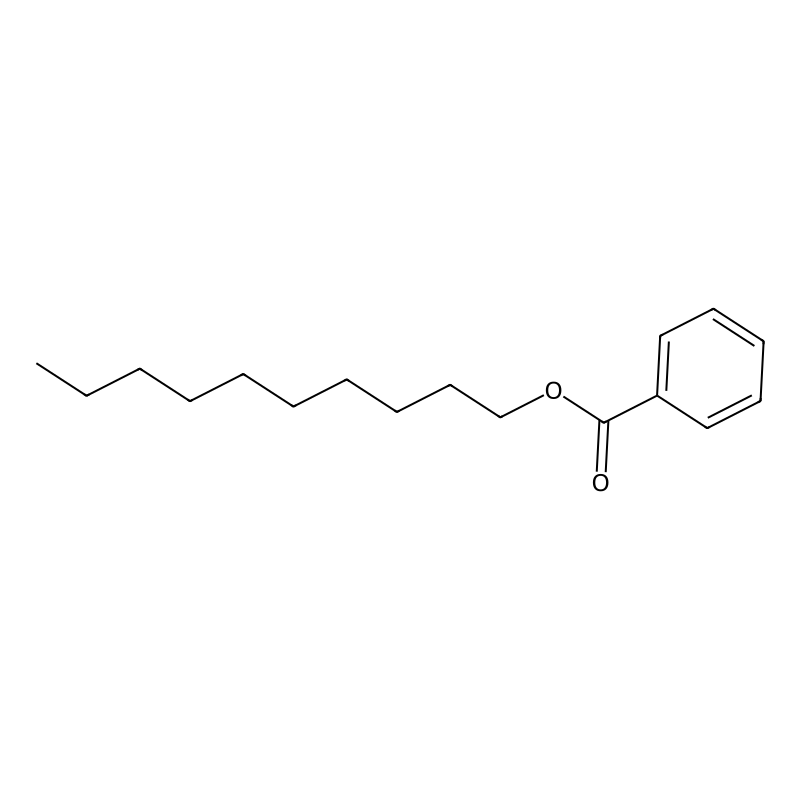

Decyl benzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Solvent and Penetration Enhancer

- Drug Delivery Studies: Decyl benzoate's lipophilic nature (attracted to fats) makes it a useful solvent for hydrophobic (water-fearing) drugs. Researchers can utilize it to dissolve these drugs for in vitro (laboratory) studies or formulate topical applications for enhanced skin penetration ().

Carrier for Bioactive Compounds

- Nanoparticle Research: Due to its biocompatible nature (generally safe for living organisms), decyl benzoate can be used as a carrier for bioactive compounds like essential oils or nutraceuticals. Researchers can encapsulate these compounds within decyl benzoate for targeted delivery in biological studies ().

Plasticizer in Polymer Research

Decyl benzoate has the molecular formula C17H26O2 and a molecular weight of approximately 262.39 g/mol . It is known for its low viscosity and pleasant odor, which makes it suitable for use in cosmetic formulations and personal care products. The compound has a boiling point of about 352 °C and a flash point of approximately 148.89 °C .

Decyl benzoate is primarily synthesized through the direct esterification of n-decanol with benzoic acid under azeotropic conditions. This process typically involves heating the reactants together in the presence of a catalyst, such as sulfuric acid, to facilitate the reaction while removing water formed during the process . Alternative methods may include transesterification reactions using other benzoic acid derivatives.

Decyl benzoate finds numerous applications across various fields:

- Cosmetics: Used as an emollient and skin-conditioning agent in creams, lotions, and other personal care products.

- Fragrances: Acts as a fixative in perfumes due to its pleasant scent.

- Industrial: Employed as a plasticizer in polymers and coatings to enhance flexibility and durability.

- Food Industry: Occasionally used as a flavoring agent or food additive .

Decyl benzoate shares similarities with other alkyl benzoates but has unique properties that distinguish it from them. Here are some comparable compounds:

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| Octyl Benzoate | C18H28O2 | Higher carbon chain length; more viscous |

| Isodecyl Benzoate | C19H30O2 | Derived from branched alcohol; better solubility |

| Dodecyl Benzoate | C21H34O2 | Longer carbon chain; used in industrial applications |

Decyl benzoate's unique combination of properties—such as its moderate viscosity and favorable odor—makes it particularly suitable for cosmetic applications compared to these similar compounds.

Decyl benzoate possesses the molecular formula C17H26O2, representing a long-chain alkyl ester of benzoic acid [1] [2] [3]. The compound exhibits a molecular weight of 262.39 to 262.40 grams per mole, with precise mass determinations confirming a monoisotopic mass of 262.193280068 Da [1] [2] [3] [4]. These molecular parameters are consistent across multiple authoritative chemical databases and computational methods.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C17H26O2 | [1] [2] [3] |

| Molecular Weight | 262.39-262.40 g/mol | [1] [2] [3] |

| Exact Mass | 262.193280068 Da | [1] |

| Heavy Atom Count | 19 | [1] |

The molecular formula indicates the presence of seventeen carbon atoms, twenty-six hydrogen atoms, and two oxygen atoms, corresponding to a saturated alkyl chain of ten carbons attached to a benzoate functional group. The degree of unsaturation is calculated as five, accounting for the benzene ring and the carbonyl double bond [1] [3].

Stereochemical Configuration

Decyl benzoate exhibits no chiral centers or stereochemical complexity in its molecular structure [1]. The compound contains zero defined atom stereocenters, zero undefined atom stereocenters, zero defined bond stereocenters, and zero undefined bond stereocenters, as confirmed by computational analysis [1]. This achiral nature eliminates the possibility of optical isomers or enantiomeric forms.

The stereochemical assessment reveals that decyl benzoate possesses no E/Z geometric isomerism potential due to the absence of suitable double bonds with different substituents [5]. The linear decyl chain exists in extended conformations, with rotational freedom around the C-O ester bond allowing for multiple conformational states. The compound exhibits eleven rotatable bonds, primarily within the aliphatic chain, contributing to its conformational flexibility [1].

Spectroscopic Characterization

Infrared (IR) Spectral Analysis

The infrared spectroscopic profile of decyl benzoate exhibits characteristic absorption bands consistent with ester functional groups and aromatic systems. The carbonyl stretching vibration (C=O) appears prominently in the region between 1720-1740 cm⁻¹, typical for aromatic esters [6] [7] [8]. This frequency positioning reflects the conjugation between the benzene ring and the carbonyl group, which causes a slight lowering compared to aliphatic esters.

The aromatic C-H stretching vibrations manifest above 3000 cm⁻¹, specifically around 3020-3100 cm⁻¹, distinguished from the aliphatic C-H stretches that appear between 2850-3000 cm⁻¹ [9] [10]. The extensive decyl chain contributes significant absorption intensity in the aliphatic C-H region due to the twenty-six hydrogen atoms present in the molecule.

The C-O stretching vibrations characteristic of ester functional groups appear as two distinct bands in the 1300-1000 cm⁻¹ region [7] [8]. The asymmetric C-C-O stretch typically appears around 1200-1280 cm⁻¹, while the O-C-C stretch manifests between 1030-1100 cm⁻¹ [8]. These bands follow the "Rule of Three" pattern observed in ester compounds, comprising the carbonyl stretch and two C-O stretches [8].

Additional characteristic absorptions include aromatic ring vibrations appearing around 1600 and 1500 cm⁻¹, and out-of-plane aromatic C-H bending vibrations near 700-750 cm⁻¹ [9] [10]. The aromatic substitution pattern can be inferred from the specific positioning and multiplicity of these bands.

Nuclear Magnetic Resonance (NMR) Profiling

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy of decyl benzoate reveals distinct chemical shift regions corresponding to different molecular environments. The aromatic protons of the benzene ring appear in the characteristic downfield region between 7.4-8.1 ppm [11] [12]. Specifically, the ortho-protons adjacent to the carbonyl group exhibit chemical shifts around 8.0-8.1 ppm due to the electron-withdrawing effect of the ester carbonyl [11].

The meta and para-aromatic protons appear slightly upfield from the ortho-protons, typically around 7.4-7.6 ppm [11] [12]. The integration pattern reveals five aromatic protons in total, confirming the monosubstituted benzene ring characteristic of benzoic acid derivatives.

The aliphatic region displays the characteristic pattern of a long-chain alkyl ester. The OCH₂ protons directly attached to the oxygen atom appear as a triplet around 4.3-4.4 ppm [11]. The adjacent CH₂ group appears around 1.7-1.8 ppm, while the extensive methylene chain creates a complex multiplet in the 1.2-1.4 ppm region [11]. The terminal methyl group manifests as a triplet around 0.9 ppm due to coupling with the adjacent methylene group.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides detailed information about the carbon framework. The carbonyl carbon appears most downfield, typically around 166-167 ppm [13] [14]. The aromatic carbons display characteristic chemical shifts between 128-134 ppm, with the ipso-carbon (C-1) appearing around 129-130 ppm and the other aromatic carbons distributed accordingly [13] [14].

The aliphatic carbon chain exhibits a progression of chemical shifts reflecting the electronic environment. The OCH₂ carbon appears around 65-66 ppm, while the remaining methylene carbons appear between 22-32 ppm [13]. The terminal methyl carbon manifests around 14 ppm, consistent with primary alkyl groups.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of decyl benzoate under electron ionization conditions reveals characteristic fragmentation pathways typical of aromatic esters. The molecular ion peak appears at m/z 262, corresponding to the molecular weight of the compound [1] [15]. However, the molecular ion may exhibit relatively low abundance due to the propensity for fragmentation under high-energy ionization conditions.

The base peak commonly appears at m/z 105, corresponding to the benzoyl cation (C₆H₅CO⁺) formed through α-cleavage adjacent to the carbonyl group [16] [17]. This fragmentation involves the heterolytic cleavage of the C-O bond, resulting in the loss of the entire decyloxy moiety (C₁₀H₂₁O, 157 mass units).

Another significant fragmentation pathway involves the formation of the tropylium ion at m/z 77 (C₇H₇⁺) [18] [19]. This highly stable aromatic cation forms through rearrangement and ring contraction of the benzoyl fragment, representing a common fragmentation pattern in benzyl-containing compounds [19]. The tropylium ion's exceptional stability due to its aromatic character makes it a prominent feature in the mass spectrum.

McLafferty rearrangement may occur if suitable γ-hydrogen atoms are available in the decyl chain, leading to the elimination of alkene fragments [20] [21]. This process would result in peaks corresponding to the loss of C₃H₆ (42 Da), C₄H₈ (56 Da), or higher alkene units from the molecular ion [21].

Additional fragmentation may include the loss of methyl radicals (m/z 247, M-15) or larger alkyl fragments from the decyl chain [16]. The formation of acylium ions through Baeyer-Villiger-type rearrangements or direct acyl cleavage may also contribute to the spectral complexity.

Direct Esterification of n-Decanol with Benzoic Acid

The primary industrial route for decyl benzoate synthesis involves the direct esterification of n-decanol with benzoic acid under acidic catalytic conditions [1] [2]. This Fischer esterification pathway proceeds through a nucleophilic acyl substitution mechanism where the carboxylic acid is activated by protonation, followed by nucleophilic attack of the alcohol to form the ester linkage and water as a byproduct.

Reaction Mechanism and Conditions

The direct esterification follows classical Fischer esterification kinetics, where the reaction rate is proportional to the concentrations of both reactants and the catalyst [1]. Optimal reaction temperatures range from 110-130°C with typical yields exceeding 80% when employing p-toluenesulfonic acid or concentrated sulfuric acid as catalysts [1] [2]. The reaction requires an alcohol-to-acid molar ratio of approximately 10:1 to drive the equilibrium toward product formation and overcome the thermodynamic limitations imposed by water formation [1].

Catalytic Systems

Conventional acidic catalysts demonstrate varying efficiencies in decyl benzoate synthesis. p-Toluenesulfonic acid exhibits superior performance compared to mineral acids, achieving 80-85% conversion rates at 1-2% catalyst loading [1]. Sulfuric acid, while effective, presents corrosion and safety challenges that limit its industrial applicability. Recent investigations into deep eutectic solvents composed of p-toluenesulfonic acid and benzyltriethylammonium chloride have shown remarkable catalytic activity, achieving 88.3% conversion at 75°C with enhanced environmental compatibility [1].

Azeotropic Distillation Optimization

Azeotropic distillation represents a critical optimization strategy for overcoming the equilibrium limitations inherent in esterification reactions [3] [4]. This technique involves continuous water removal during the reaction through the formation of minimum-boiling azeotropes with appropriate entraining solvents, thereby shifting the reaction equilibrium toward ester formation.

Water Removal Mechanisms

The effectiveness of azeotropic distillation depends on the selection of appropriate entraining agents that form heterogeneous azeotropes with water [4]. Toluene and benzene are commonly employed entrainers due to their ability to form water azeotropes that separate into distinct liquid phases upon condensation. The water-rich phase can be continuously removed using Dean-Stark apparatus, maintaining anhydrous reaction conditions essential for high conversion rates [3].

Process Optimization Parameters

Temperature control during azeotropic distillation is maintained at 110-120°C to facilitate efficient water removal while preventing thermal degradation of reactants [5]. The distillation system requires careful design to ensure adequate reflux ratios and separation efficiency. Industrial implementations typically achieve yields exceeding 85% through optimized azeotropic distillation processes [5].

Catalytic Systems and Reaction Kinetics

Heterogeneous Catalytic Systems

Ion exchange resins, particularly Amberlyst 15, have been evaluated for decyl benzoate synthesis due to their ease of separation and potential for catalyst recovery [1]. However, these heterogeneous systems demonstrate significantly lower catalytic activity compared to homogeneous catalysts, achieving only 7.8% conversion under comparable conditions. The reduced efficiency stems from mass transfer limitations and the absence of suitable solvents that can solubilize the solid catalyst effectively [1].

Lewis Acid Catalysis

Lewis acidic metal complexes present alternative catalytic pathways that avoid the corrosive nature of Brønsted acids [6]. Bismuth triflate demonstrates complete conversion in model esterification reactions, though significant ether formation occurs as an undesired side reaction. Zirconium-based catalysts, particularly zirconocene triflate, exhibit moderate catalytic activity with 78% yield at 80°C when employing 2 mol% catalyst loading [7].

Enzymatic Catalysis

Enzymatic esterification using lipase catalysts represents the most promising approach for sustainable decyl benzoate production [8] [9]. Fermase CALB under ultrasound-enhanced conditions achieves remarkable 97.14% yield at mild temperatures of 45°C within 25 minutes [8]. The enzymatic pathway follows an ordered bi-bi kinetic mechanism with optimal conditions requiring 1:2 oleic acid-to-decanol ratio and 1.8% enzyme loading [8].

Kinetic Analysis

Esterification kinetics for benzoic acid derivatives demonstrate first-order dependence on acid concentration with activation energies ranging from 58.40 kJ/mol for forward reactions to 57.70 kJ/mol for reverse reactions [10]. The equilibrium constant varies with temperature, and optimal reaction conditions balance forward reaction rates with minimal side product formation [10].

Industrial-Scale Production Techniques

Reactor Design Considerations

Industrial production of decyl benzoate requires specialized reactor configurations equipped with efficient water removal systems and temperature control mechanisms. Continuous stirred tank reactors with integrated distillation columns represent the predominant industrial design, enabling simultaneous reaction and product separation [4]. The reactor system must accommodate the corrosive nature of acidic catalysts through appropriate material selection and coating technologies.

Heat Integration and Energy Efficiency

Energy optimization in industrial decyl benzoate production focuses on heat recovery from exothermic esterification reactions and integration with distillation operations [4]. The slight exothermic nature of the esterification reaction provides thermal energy that can be utilized for maintaining reaction temperatures and driving azeotropic distillation processes. Heat exchanger networks are designed to minimize external heating requirements and improve overall process economics.

Scale-up Factors

Industrial scale-up of decyl benzoate synthesis must address mass and heat transfer limitations that become pronounced at larger scales [4]. Mixing efficiency becomes critical to ensure uniform temperature and concentration distributions throughout the reactor volume. Industrial reactors typically operate at 80-85% of laboratory yields due to scale-up effects and the need for conservative operating conditions to ensure product quality and safety [4].

Process Integration

Modern industrial facilities integrate decyl benzoate production with upstream benzoic acid manufacturing and downstream purification operations. This integration reduces transportation costs and enables efficient utilization of process utilities. The integration also facilitates waste heat recovery and minimizes environmental impact through coordinated waste treatment systems.

Purification and Yield Optimization Strategies

Distillation-Based Separation

Product purification relies primarily on fractional distillation to separate decyl benzoate from unreacted starting materials and byproducts [11] [12]. The high boiling point of decyl benzoate (352-353°C at atmospheric pressure) enables effective separation from lower-boiling components through careful distillation column design [13]. Vacuum distillation is often employed to reduce operating temperatures and prevent thermal decomposition during purification.

Advanced Purification Techniques

Column chromatography provides high-purity decyl benzoate for specialized applications requiring exceptional product quality [11]. Silica gel chromatography using ethyl acetate and n-hexane mobile phases effectively separates decyl benzoate from structural isomers and reaction byproducts. Industrial implementations may employ simulated moving bed chromatography for large-scale purification when high purity is essential.

Yield Enhancement Strategies

Multiple strategies exist for optimizing decyl benzoate yields beyond conventional reaction parameter optimization. Reactive distillation combines reaction and separation in a single unit operation, continuously removing product and shifting equilibrium toward ester formation [14]. This approach can achieve yields approaching 95% while reducing capital and operating costs compared to separate reaction and separation units.

Quality Control and Analysis

Analytical methods for decyl benzoate characterization include gas chromatography-mass spectrometry for purity determination and nuclear magnetic resonance spectroscopy for structural confirmation [11]. High-performance liquid chromatography enables quantitative analysis of residual reactants and identification of impurities. Industrial quality control protocols ensure consistent product specifications through systematic sampling and analysis procedures.

Waste Minimization and Recovery

Sustainable production strategies emphasize catalyst recovery and recycling to minimize waste generation and reduce production costs [1]. Deep eutectic solvents demonstrate excellent recyclability, maintaining catalytic activity through multiple reaction cycles. Unreacted alcohol recovery through distillation enables recycling of this valuable feedstock, improving overall process economics and environmental performance.

Process Optimization Through Statistical Methods

Purity

XLogP3

Exact Mass

Appearance

Storage

Other CAS

Wikipedia

Dates

2: Wu XL, Chen Y, Hu WJ, Liu YA, Jia XS, Li JS, Jiang B, Wen K. Bis- and mono(m-benzoic acid)-functionalized pillar[5]arenes. Org Biomol Chem. 2017 Jun 7;15(22):4897-4900. doi: 10.1039/c7ob00984d. PubMed PMID: 28540372.

3: Sandoval-Acuña C, Fuentes-Retamal S, Guzmán-Rivera D, Peredo-Silva L, Madrid-Rojas M, Rebolledo S, Castro-Castillo V, Pavani M, Catalán M, Maya JD, Jara JA, Parra E, Calaf GM, Speisky H, Ferreira J. Destabilization of mitochondrial functions as a target against breast cancer progression: Role of TPP(+)-linked-polyhydroxybenzoates. Toxicol Appl Pharmacol. 2016 Oct 15;309:2-14. doi: 10.1016/j.taap.2016.08.018. Epub 2016 Aug 20. PubMed PMID: 27554043.

4: Leenders CM, Jansen G, Frissen MM, Lafleur RP, Voets IK, Palmans AR, Meijer EW. Monosaccharides as Versatile Units for Water-Soluble Supramolecular Polymers. Chemistry. 2016 Mar 18;22(13):4608-15. doi: 10.1002/chem.201504762. Epub 2016 Feb 17. PubMed PMID: 26890574.

5: Kubo K, Tsuji K, Mori A, Ujiie S. Synthesis and properties of cholesteryl 4-(Alkanoylamino)benzoates: liquid crystals and organogelators. J Oleo Sci. 2014;63(4):401-6. Epub 2014 Mar 5. PubMed PMID: 24599108.

6: Kovalchuk A, Aladedunye F, Rodriguez-Juarez R, Li D, Thomas J, Kovalchuk O, Przybylski R. Novel antioxidants are not toxic to normal tissues but effectively kill cancer cells. Cancer Biol Ther. 2013 Oct 1;14(10):907-15. doi: 10.4161/cbt.25935. Epub 2013 Aug 5. PubMed PMID: 23917379; PubMed Central PMCID: PMC3926887.

7: Bayrasy C, Chabi B, Laguerre M, Lecomte J, Jublanc E, Villeneuve P, Wrutniak-Cabello C, Cabello G. Boosting antioxidants by lipophilization: a strategy to increase cell uptake and target mitochondria. Pharm Res. 2013 Aug;30(8):1979-89. doi: 10.1007/s11095-013-1041-4. Epub 2013 Apr 19. PubMed PMID: 23604925.

8: Frederiksen H, Nielsen JK, Mørck TA, Hansen PW, Jensen JF, Nielsen O, Andersson AM, Knudsen LE. Urinary excretion of phthalate metabolites, phenols and parabens in rural and urban Danish mother-child pairs. Int J Hyg Environ Health. 2013 Nov;216(6):772-83. doi: 10.1016/j.ijheh.2013.02.006. Epub 2013 Mar 13. PubMed PMID: 23528233.

9: Kashi HK, Palakshamurthy BS, Vinduvahini M, Srinivasa HT, Devarajegowda HC. 4-Decyl-phenyl 4-benz-yloxy-3-methyl-benzoate. Acta Crystallogr Sect E Struct Rep Online. 2010 Jul 24;66(Pt 8):o2126. doi: 10.1107/S1600536810028965. PubMed PMID: 21588415; PubMed Central PMCID: PMC3007531.

10: Rubio N, Minguillón C. Preparative enantioseparation of (+/-)-N-(3,4-cis-3-decyl-1,2,3,4-tetrahydrophenanthren-4-yl)-3,5-dinitrobenzamide by centrifugal partition chromatography. J Chromatogr A. 2010 Feb 19;1217(8):1183-90. doi: 10.1016/j.chroma.2009.12.023. Epub 2009 Dec 18. PubMed PMID: 20022333.

11: Barla F, Higashijima H, Funai S, Sugimoto K, Harada N, Yamaji R, Fujita T, Nakano Y, Inui H. Inhibitive effects of alkyl gallates on hyaluronidase and collagenase. Biosci Biotechnol Biochem. 2009 Oct;73(10):2335-7. Epub 2009 Oct 7. PubMed PMID: 19809167.

12: Locatelli C, Leal PC, Yunes RA, Nunes RJ, Creczynski-Pasa TB. Gallic acid ester derivatives induce apoptosis and cell adhesion inhibition in melanoma cells: The relationship between free radical generation, glutathione depletion and cell death. Chem Biol Interact. 2009 Oct 7;181(2):175-84. doi: 10.1016/j.cbi.2009.06.019. Epub 2009 Jul 3. PubMed PMID: 19577552.

13: Richards ND, Antonucci JM. The effects of two monofunctional diluent monomers and two photoinitiator systems on the properties of UDMA-based composites. Am J Dent. 2007 Jun;20(3):147-52. PubMed PMID: 17672254.

14: Masuoka N, Nihei K, Kubo I. Xanthine oxidase inhibitory activity of alkyl gallates. Mol Nutr Food Res. 2006 Aug;50(8):725-31. PubMed PMID: 16865746.

15: Chamani J. Comparison of the conformational stability of the non-native alpha-helical intermediate of thiol-modified beta-lactoglobulin upon interaction with sodium n-alkyl sulfates at two different pH. J Colloid Interface Sci. 2006 Jul 15;299(2):636-46. Epub 2006 Mar 3. PubMed PMID: 16554059.

16: Hadjiev VG, Mitchell CA, Arepalli S, Bahr JL, Tour JM, Krishnamoorti R. Thermal mismatch strains in sidewall functionalized carbon nanotube/polystyrene nanocomposites. J Chem Phys. 2005 Mar 22;122(12):124708. PubMed PMID: 15836410.

17: Shibata H, Kondo K, Katsuyama R, Kawazoe K, Sato Y, Murakami K, Takaishi Y, Arakaki N, Higuti T. Alkyl gallates, intensifiers of beta-lactam susceptibility in methicillin-resistant Staphylococcus aureus. Antimicrob Agents Chemother. 2005 Feb;49(2):549-55. PubMed PMID: 15673731; PubMed Central PMCID: PMC547244.

18: Siffalovic P, Michelswirth M, Bartz P, Decker B, Agena C, Schäfer C, Molter S, Ros R, Bach M, Neumann M, Anselmetti D, Mattay J, Heinzmann U, Drescher M. Large-scale homogeneous molecular templates for femtosecond time-resolved studies of the guest-host interaction. J Biotechnol. 2004 Aug 26;112(1-2):139-49. PubMed PMID: 15288949.

19: Kubo I, Fujita K, Nihei K. Anti-Salmonella activity of alkyl gallates. J Agric Food Chem. 2002 Nov 6;50(23):6692-6. PubMed PMID: 12405763.

20: Pophof B, Van der Goes van Naters W. Activation and inhibition of the transduction process in silkmoth olfactory receptor neurons. Chem Senses. 2002 Jun;27(5):435-43. PubMed PMID: 12052780.